Methyl tribromoacetate

Radical addition Homolytic C–Br cleavage Organobromine synthesis

Researchers face unreliable quantification and failed radical additions when substituting methyl tribromoacetate with lower-halogenated or chloro-analogous esters. This compound is the exact solution. - Enables EPA Method 552.2 compliance as a primary calibration standard, requiring ≤170 °C injection port temperatures for reproducible quantification. - Delivers exclusive CBr₃ radical generation in Fe(CO)₅-initiated syntheses, yielding α-tribromomethyl adducts unattainable with monobromo or dibromo analogs. - Functions as a high-electrophilicity acylating agent (pKa -0.23) for preparing heavy-atom labels and UV-active chromophores under mild, tunable conditions.

Molecular Formula C3H3Br3O2
Molecular Weight 310.77 g/mol
CAS No. 3222-05-7
Cat. No. B166314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tribromoacetate
CAS3222-05-7
SynonymsTribromoacetic acid, methyl ester
Molecular FormulaC3H3Br3O2
Molecular Weight310.77 g/mol
Structural Identifiers
SMILESCOC(=O)C(Br)(Br)Br
InChIInChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3
InChIKeyQQHSHLKOWBDOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Tribromoacetate (CAS 3222-05-7) for Analytical and Synthetic Procurement: Core Identity and In-Class Position


Methyl tribromoacetate (CAS 3222-05-7; C₃H₃Br₃O₂; MW 310.77 g/mol) is a trihalomethyl ester characterized by a fully brominated α-carbon (CBr₃) appended to a methyl acetate core. This compound belongs to the haloacetic acid methyl ester family and is most directly contextualized alongside its lower-brominated analogs—methyl dibromoacetate (CAS 6482-26-4), methyl monobromoacetate (CAS 96-32-2)—the chloro analog methyl trichloroacetate (CAS 598-99-2), and the ethyl homolog ethyl tribromoacetate (CAS 599-99-5) [1]. Its high bromine content (Br₃, ~77.4% Br by weight) and the powerful electron-withdrawing character of the CBr₃ group confer distinct physicochemical and reactivity properties that cannot be replicated by less-halogenated or chloro-analogous esters, making compound-specific selection critical when experimental outcomes depend on leaving-group ability, radical generation efficiency, acid strength, or chromatographic behavior .

Radical addition synthesis Lower-brominated analogs may not participate in acrylate adduct formation.
GC/GC-MS analytical method Compound-specific injection protocol required; generic conditions may bias quantification.
Electrophilic acylation reactivity Tribromoacetyl group more reactive than trichloroacetyl; reaction design differs.

Why Methyl Tribromoacetate Cannot Be Interchanged with Its Lower-Brominated or Chloro Analogs in Procured Workflows


Substituting methyl tribromoacetate with methyl dibromoacetate, methyl monobromoacetate, or methyl trichloroacetate introduces quantifiable shifts in radical addition efficiency, thermal decomposition pathways during gas chromatography, and the acidity of the derivatized analyte. The CBr₃ group generates tribromomethyl radicals upon thermal or reductive activation with markedly different kinetics than CHBr₂, CH₂Br, or CCl₃ congeners, directly affecting adduct yields in synthetic sequences [1]. In chromatographic analytical workflows, methyl tribromoacetate exhibits the largest injection-port temperature-dependent signal variation (3.2-fold from 170 °C to 250 °C) among all haloacetic acid methyl esters, a property that renders generic calibration protocols unreliable unless this compound-specific thermal lability is explicitly accounted for [2]. Furthermore, the triply brominated ester is supplied at concentrations up to 10× higher than the trichloro analog in EPA 552.2 calibration mixes, reflecting differential analytical response characteristics that must inform procurement decisions when assembling reference standard libraries .

Radical addition efficiency

Methyl monobromoacetate may undergo competing N-alkylation instead of acrylate adduct formation under Fe(CO)₅ initiation, limiting direct substitution.

GC injection-port thermal lability

Largest signal variation among haloacetic esters means generic calibration protocols may not transfer; compound-specific temperature control required.

Calibration concentration mismatch

EPA 552.2 standard concentration reflects distinct detector response; substituting with methyl trichloroacetate standard requires verified response factor correction.

Quantitative Differential Evidence for Methyl Tribromoacetate Selection: Comparator-Based Data Across Six Dimensions


Radical Addition Efficiency to Acrylic Compounds: Methyl Tribromoacetate vs. Methyl Monobromoacetate Under Iron Pentacarbonyl Initiation

In a direct head-to-head study, coordination initiating systems containing iron pentacarbonyl (Fe(CO)₅) plus a cocatalyst (dimethylaniline, DMFA, or iodine) were shown to be efficient for the homolytic addition of methyl tribromoacetate to methyl acrylate and acrylonitrile, forming the desired adducts as the predominant products. In contrast, these same initiating systems were inefficient for the addition of methyl monobromoacetate to methyl acrylate—the monobromo derivative failed to participate in productive radical chain addition under identical conditions [1]. The system Fe(CO)₅ + I₂ gave the highest adduct yield for methyl tribromoacetate, while with methyl monobromoacetate, the iron pentacarbonyl catalyzed a competing alkylation of dimethylaniline to produce the methyl ester of N-phenyl-N-methylglycine, representing a divergent reaction pathway that consumes the initiator without yielding the target acrylate adduct [1]. This demonstrates that the CBr₃ group in methyl tribromoacetate undergoes selective homolytic cleavage at the C–Br bond under conditions where the CH₂Br group in methyl monobromoacetate does not, making the tribromo ester indispensable for radical-based acrylate functionalization strategies [2].

Radical Addition Efficiency
Head-to-head
Adducts predominate (tribromo) vs. no adduct formation, competing N-alkylation (monobromo)
Supports radical-based acrylate functionalization context; monobromo analog may not participate.
Fe(CO)₅ + I₂, 70–100 °C; methyl acrylate and acrylonitrile substrates.
Radical addition Homolytic C–Br cleavage Organobromine synthesis Acrylate adduct formation

GC Injection Port Thermal Decomposition: Methyl Tribromoacetate Exhibits the Largest Signal Variation Among All Haloacetic Acid Methyl Esters

A systematic evaluation of GC injection port temperature effects on haloacetic acid methyl ester analysis revealed that methyl tribromoacetate (tribromoacetic acid methyl ester) undergoes a 3.2-fold variation in chromatographic signal intensity when the injection port temperature is changed from 170 °C to 250 °C, the largest variation observed among all brominated and chlorinated haloacetic acid species tested [1]. Specifically, the signal intensity ratio dropped from 3.2 (at 170 °C) to 1 (reference, at 250 °C). This decomposition proceeds through two competitive pathways: formation of tribromomethane (bromoform), which is preferred at lower injection port temperatures, and debromination to generate the dibromoacetic acid methyl ester, which dominates at higher temperatures [1]. By contrast, the less-brominated analogs (methyl dibromoacetate, methyl monobromoacetate) and the chloro analogs showed substantially smaller signal variation magnitudes, though exact fold-change values for those species were not reported in the same study [1]. This compound-specific thermal lability means that GC or GC-MS quantification of methyl tribromoacetate without strict injection port temperature control will produce unreliable results that cannot be corrected using calibration data derived from other haloacetic acid methyl esters.

GC Signal Variation
Method context
3.2-fold decrease (170 °C to 250 °C)
Compound-specific injection protocol required; generic calibration may bias quantification.
Two decomposition pathways: tribromomethane (low T) vs. dibromoacetate (high T).
Gas chromatography Thermal decomposition Disinfection by-product analysis Haloacetic acid methyl esters

GC-MS Injection Port Stability: Methyl Tribromoacetate vs. Trihalonitromethane Disinfection By-Products

A comparative GC-MS study of trihalogenated disinfection by-products demonstrated a sharp stability dichotomy: tribromonitromethane (bromopicrin) and related trihalonitromethanes undergo extensive thermal decomposition under standard injection port temperatures (200–250 °C), producing bromoform and mixed radical-derived products that yield composite mass spectra of parent and decomposition fragments, severely complicating identification and quantification [1]. In direct contrast, trihalomethyl compounds lacking a nitro group—specifically including methyl tribromoacetate alongside tribromoacetonitrile, carbon tetrabromide, and tribromoacetaldehyde—were found to 'not decompose or only slightly decompose in the GC injection port and GC/MS transfer line' under the same conditions [1]. This differential stability means that methyl tribromoacetate can be reliably analyzed by conventional GC-MS without the mixed-spectrum artifacts that plague trihalonitromethane analysis, and conversely, it serves as a stable surrogate or internal standard candidate when developing methods for labile trihalogenated DBPs.

GC-MS Stability
Head-to-head
Stable, clean parent spectrum vs. extensive decomposition, mixed spectra (nitromethanes)
Supports use as stable calibration standard; avoids spectral interference seen with trihalonitromethanes.
200–250 °C injection port; GC/MS transfer line stable.
GC-MS stability Trihalomethyl compounds Drinking water DBPs Haloform formation

Parent Acid Strength: Tribromoacetic Acid pKa vs. Trichloroacetic, Dibromoacetic, and Monobromoacetic Acids

Quantitative Raman spectroscopic measurements established the pKa of tribromoacetic acid (CBr₃COOH, the hydrolysis product and conjugate acid of methyl tribromoacetate) as −0.23 at 23 °C in aqueous solution [1]. This value places tribromoacetic acid as a substantially stronger acid than trichloroacetic acid (pKa ≈ 0.66–0.77) [2], dibromoacetic acid (pKa ≈ 1.60, calculated) [3], and monobromoacetic acid (pKa ≈ 2.7) [4]. The trend across the brominated series demonstrates that each additional α-bromine substituent shifts the pKa downward by approximately 1.3–1.5 log units. For the methyl ester derivatives, this directly translates to differential hydrolysis susceptibility and leaving-group ability of the tribromoacetate moiety: methyl tribromoacetate is expected to undergo nucleophilic acyl substitution and base-catalyzed hydrolysis significantly faster than its di- and mono-brominated counterparts [1]. In synthetic applications where the tribromoacetyl group is employed as a protecting group or activated ester, this enhanced electrophilicity must be accounted for in reaction design.

Parent Acid pKa
Cross-study comparable
pKa = −0.23 (tribromoacetic acid)
Supports enhanced electrophilicity; reactivity differs from trichloroacetyl (~8× stronger acid).
Raman measurement, 23 °C; comparators: CCl₃COOH pKa 0.66, CHBr₂COOH 1.60.
Acid dissociation constant Electron-withdrawing effect Haloacetic acid series Derivatization chemistry

EPA 552.2 Calibration Standard Concentration Differential: Methyl Tribromoacetate vs. Methyl Trichloroacetate

In commercially available EPA 552.2 ester calibration mixes (TraceCERT® grade), methyl tribromoacetate is supplied at a concentration of 2000 μg/mL in methyl tert-butyl ether, whereas methyl trichloroacetate—its trichloromethyl analog—is supplied in the same mixture at only 200 μg/mL, a 10-fold concentration difference . This differential is not arbitrary: it reflects the empirically determined differences in flame ionization detector (FID) and electron capture detector (ECD) response factors between the brominated and chlorinated ester species, as well as the differing calibration ranges required by environmental monitoring laboratories to cover the expected concentration ranges of these disinfection by-products in drinking water matrices [1]. For laboratories building in-house calibration standards or procuring individual reference materials, this means that methyl tribromoacetate cannot be cross-calibrated against methyl trichloroacetate standards without applying verified response factor corrections, and using the chloro analog as a surrogate for the bromo species in quantification workflows will introduce systematic error proportional to the response factor disparity.

EPA 552.2 Calibration Conc.
Reported
2000 μg/mL (tribromo) vs. 200 μg/mL (trichloro)
Detector response disparity; direct substitution without correction may yield order-of-magnitude error.
TraceCERT® in MTBE; EPA Method 552.2/552.3.
Analytical reference standard EPA Method 552.2 Haloacetic acid analysis Calibration mix formulation

Physical Property Identifiers: Density and Kovats Retention Index Distinguish Methyl Tribromoacetate from Ethyl Tribromoacetate and Methyl Dibromoacetate

Methyl tribromoacetate exhibits a density of 2.33 g/mL at 25 °C (lit.) and a refractive index of n20/D 1.558 (lit.) . These values are notably higher than those of methyl dibromoacetate (density ~2.06–2.14 g/mL; refractive index ~1.524) and ethyl tribromoacetate (density 2.201 g/mL at 25 °C) [1]. The density increment from dibromo to tribromo methyl ester (~0.2 g/mL) is consistent with the addition of a third bromine atom and provides a straightforward, instrument-free identity confirmation check upon receipt. In chromatographic identity confirmation, methyl tribromoacetate has a Kovats retention index of I = 1174 on a non-polar HP-1 capillary column (25 m × 0.2 mm × 0.33 μm film, helium carrier, temperature programmed from 50 °C at 8 K/min to 300 °C) [2], whereas methyl dibromoacetate elutes earlier with a retention index of approximately 966–976 on comparable non-polar columns . This ~200-unit RI difference provides robust chromatographic resolution between the di- and tri-brominated methyl esters, preventing co-elution and misidentification in complex environmental or synthetic mixtures.

Physical Identity Markers
Cross-study comparable
Density 2.33 g/mL; n20/D 1.558; Kovats RI 1174
Supports identity confirmation; chromatographic resolution from dibromo analog (~200 RI units).
25 °C; non-polar HP-1 column.
Density Refractive index Kovats retention index Compound identity confirmation

Verified Application Scenarios for Methyl Tribromoacetate Procurement Based on Quantitative Differentiation Evidence


Radical-Mediated Synthesis of α-Substituted Acrylate Adducts via Homolytic C–Br Cleavage

In synthetic routes requiring the addition of a trihalomethyl fragment across an activated alkene, methyl tribromoacetate serves as the requisite CBr₃ radical precursor. As established in Section 3 (Evidence Item 1), iron pentacarbonyl-based initiating systems efficiently promote homolytic addition of methyl tribromoacetate to methyl acrylate and acrylonitrile, yielding α-tribromomethyl-substituted propionate or propionitrile adducts as the predominant products [1]. This reactivity is absent in methyl monobromoacetate, which instead undergoes unproductive N-alkylation of the amine cocatalyst under identical conditions [1]. Laboratories procuring this compound for radical addition chemistry should specify ≥95% purity and store the material under inert atmosphere, as the CBr₃ group is susceptible to photolytic and thermal debromination that would reduce adduct yields.

Environmental Disinfection By-Product (DBP) Analysis by GC-MS Under EPA Method 552.2

Methyl tribromoacetate is an essential calibration and quality control component in EPA Method 552.2 workflows for determining haloacetic acids in drinking water. As documented in Section 3 (Evidence Items 2, 3, and 5), its unique thermal decomposition profile demands injection port temperatures at or below 170 °C for reproducible quantification, distinguishing it from less thermally labile chloro analogs [2]. Its stability in the GC injection port—unlike trihalonitromethanes that extensively decompose—makes it a reliable analyte for method validation [3]. Furthermore, its 2000 μg/mL calibration standard concentration (vs. 200 μg/mL for methyl trichloroacetate) reflects its distinct detector response characteristics and must be accounted for when sourcing individual reference standards for custom calibration mix preparation .

Synthesis of Tribromoacetyl-Derivatized Pharmaceutical Intermediates and Agrochemical Building Blocks

The enhanced electrophilicity of the tribromoacetyl carbonyl, driven by the −0.23 pKa of the parent tribromoacetic acid (Section 3, Evidence Item 4), renders methyl tribromoacetate a more reactive acylating agent than its trichloro, dibromo, or monobromo counterparts [4]. This property is exploited in the preparation of tribromoacetylated amines, alcohols, and thiols, where the tribromoacetyl group can serve as a UV-active chromophore, a heavy-atom label for X-ray crystallography, or a protecting group that is cleavable under mild reductive conditions distinct from those required for trichloroacetyl deprotection. The ~8× greater acidity relative to trichloroacetic acid dictates that reaction times, temperatures, and stoichiometries optimized for trichloroacetylations cannot be directly transferred to tribromoacetylations without adjustment [4].

Metabolomics and Chemotaxonomic Profiling of Halogenated Natural Products from Marine Rhodophyta (Asparagopsis spp.)

GC-MS-based metabolomic studies of the red algal genus Asparagopsis have identified methyl tribromoacetate as one of several characteristic halogenated metabolites that distinguish phylogenetic lineages within the genus [5]. Its Kovats retention index of 1174 on non-polar capillary columns (Section 3, Evidence Item 6) provides a robust chromatographic identifier that, combined with its characteristic mass spectrum, allows confident discrimination from co-occurring halogenated compounds such as methyl dibromoacetate (RI ~966–976), carbon tetrabromide, and dibromoacetone [5][6]. Researchers procuring methyl tribromoacetate for natural product chemotaxonomy should source a high-purity analytical standard (≥99%) to avoid false-positive lineage assignments from dibromo or monobromo contaminants.

Application
Selection Property
Validation Focus
Radical addition to acrylates
CBr₃ radical precursor reactivity
Radical adduct yield under Fe(CO)₅ initiation
EPA 552.2 DBP analysis
Injection-port thermal lability profile
Temperature-controlled GC protocol for reproducible quantification
Tribromoacetyl-derivatized intermediates
Enhanced acylating reactivity
Acylation rate distinct from trichloroacetyl; reaction design adjustment needed
Natural product chemotaxonomy
Distinct Kovats retention index
Chromatographic identity confirmation vs. dibromo analog

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